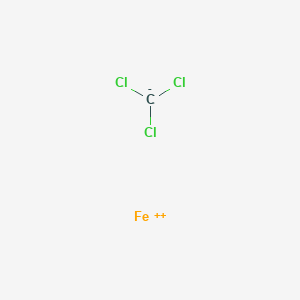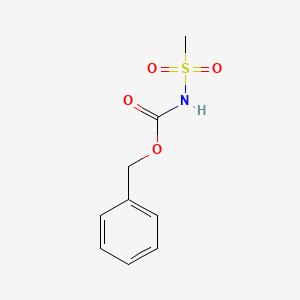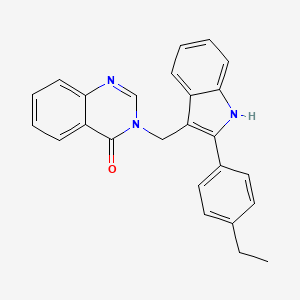
1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a 4-methylphenyl group and a methylsulfanyl group attached to the quinazoline core
Méthodes De Préparation
The synthesis of 1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzenamine with 2-aminobenzyl alcohol under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization and methylation reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinazoline core.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Research has shown that quinazoline derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is being investigated for its potential as a lead compound in drug discovery.
Medicine: Due to its biological activities, 1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline is being explored for therapeutic applications. It may serve as a scaffold for the development of new pharmaceuticals targeting specific diseases.
Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific functionalities.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline can be compared with other quinazoline derivatives to highlight its uniqueness:
1-(4-Methylphenyl)-4-(methylsulfanyl)-quinazoline: Lacks the dihydro component, which may affect its reactivity and biological activity.
4-(Methylsulfanyl)-1,2-dihydroquinazoline: Lacks the 4-methylphenyl group, which may influence its chemical properties and applications.
1-(4-Methylphenyl)-quinazoline:
The presence of both the 4-methylphenyl and methylsulfanyl groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90071-24-2 |
|---|---|
Formule moléculaire |
C16H16N2S |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-4-methylsulfanyl-2H-quinazoline |
InChI |
InChI=1S/C16H16N2S/c1-12-7-9-13(10-8-12)18-11-17-16(19-2)14-5-3-4-6-15(14)18/h3-10H,11H2,1-2H3 |
Clé InChI |
QROOUTGUHCLMBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CN=C(C3=CC=CC=C32)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
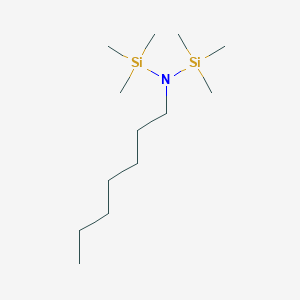

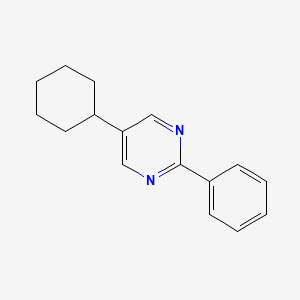

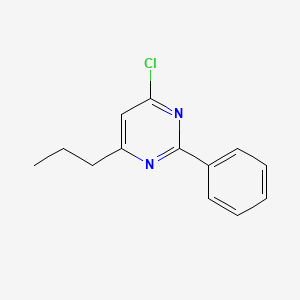
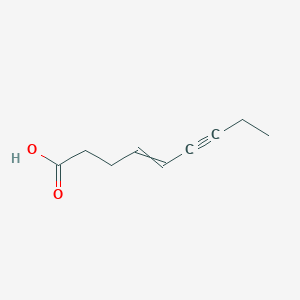
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)

